4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline

Catalog No.
S13718902
CAS No.
M.F
C13H15NO
M. Wt
201.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline

Product Name

4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline

IUPAC Name

4-methyl-N-[(5-methylfuran-2-yl)methyl]aniline

Molecular Formula

C13H15NO

Molecular Weight

201.26 g/mol

InChI

InChI=1S/C13H15NO/c1-10-3-6-12(7-4-10)14-9-13-8-5-11(2)15-13/h3-8,14H,9H2,1-2H3

InChI Key

BEPMLYANPULUKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC=C(O2)C

4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline is an organic compound characterized by its unique structure, which includes a methyl group on the aniline nitrogen and a 5-methylfuran moiety. Its molecular formula is C13H15NO, and it has a molecular weight of approximately 201.26 g/mol. This compound is notable for its potential applications in pharmaceuticals and organic synthesis due to the reactivity of both the aniline and furan parts of its structure .

  • Substitution Reactions: The aniline nitrogen can undergo nucleophilic substitution, allowing for the introduction of various substituents.
  • Oxidation Reactions: The furan ring can be oxidized to yield oxygenated derivatives, which may have different biological activities.
  • Reduction Reactions: If functional groups such as nitro are present, they can be reduced to amines, enhancing the compound's reactivity .

Common reagents for these reactions include sodium methoxide for substitution, potassium permanganate for oxidation, and lithium aluminum hydride for reductions.

The biological activity of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline has been a subject of research, particularly in the context of antimicrobial and anticancer properties. Studies indicate that compounds with similar structures often exhibit significant biological activities due to their ability to interact with various biological targets, such as enzymes and receptors. The unique combination of the furan and aniline components may enhance these interactions .

Several synthesis methods have been explored for 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline:

  • Direct Amine Reaction: This method involves reacting 4-methyl aniline with 5-methylfurfural under reductive amination conditions, typically using a reducing agent like sodium borohydride.
  • Iodination Followed by Substitution: Starting from iodinated aniline derivatives, the furan group can be introduced through nucleophilic substitution reactions .

These methods can be optimized for yield and purity through techniques such as chromatography and recrystallization.

4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline has potential applications in:

  • Pharmaceuticals: As a lead compound in drug discovery due to its biological activity.
  • Organic Synthesis: Serving as a building block for more complex heterocyclic compounds.
  • Material Science: Utilized in the development of specialty chemicals and materials .

Interaction studies focus on how 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline interacts with biological targets. These studies often employ molecular docking simulations to predict binding affinities with enzymes or receptors. The presence of both the furan ring and the aniline moiety allows for diverse interaction patterns, including hydrogen bonding and π-π stacking interactions, which may enhance its pharmacological profile .

Several compounds share structural similarities with 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Iodo-N-[(5-methylfuran-2-yl)methyl]anilineContains iodine; similar substitution patternEnhanced reactivity due to iodine presence
5-MethylfurfuralFuran ring without aniline moietyPrimarily used in flavoring and as a chemical intermediate
2-Iodo-5-methylanilineSimilar structure but lacks furan componentDifferent chemical reactivity due to lack of furan

Uniqueness

4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline stands out due to its specific combination of functional groups that impart distinct chemical properties and potential biological activities not found in the similar compounds listed above. Its unique structure allows for specific interactions that may enhance its efficacy in pharmaceutical applications .

Conventional Synthetic Pathways

Friedel-Crafts Alkylation Approaches

The synthesis of 4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline through Friedel-Crafts alkylation represents a classical approach that leverages electrophilic aromatic substitution mechanisms [1]. However, this methodology presents significant challenges when applied to aniline derivatives due to the inherent basicity of the amino group, which forms coordinate bonds with Lewis acid catalysts such as aluminum chloride, thereby preventing complexation with alkyl halides [2].

The conventional Friedel-Crafts alkylation mechanism involves the initial formation of a complex between the alkyl halide and the Lewis acid catalyst, which may either act as the electrophilic reagent directly or dissociate to generate a free carbocation [2]. For the synthesis of furan-containing aniline derivatives, this approach requires careful consideration of the electronic properties of both the furan ring and the aniline moiety. The electron-donating nature of the amino group activates the benzene ring toward electrophilic substitution, while the furan ring can undergo competing reactions under strongly acidic conditions [3].

Research has demonstrated that the development of efficient Friedel-Crafts alkylations using catalytic amounts of Lewis acids has gained considerable attention, particularly for environmentally benign substrates such as benzyl alcohols and allyl alcohols [3]. These alternative electrophiles can be employed instead of toxic benzyl halides, requiring only low catalyst loadings to provide a wide range of products. The use of late transition metals such as gold chloride, iridium chloride, rhodium chloride, and iron chloride has shown promise in facilitating these transformations under milder conditions [3].

Catalyst SystemTemperature (°C)Reaction Time (hours)Yield (%)Reference
Aluminum chloride/benzyl chloride25-802-24Variable [2]
Gold chloride/benzyl alcohol25-601-865-85 [3]
Iron chloride/allyl alcohol40-802-1270-90 [3]

Reductive Amination Strategies

Reductive amination represents one of the most frequently employed synthetic methods for the production of secondary and tertiary amines, including furan-containing aniline derivatives [4]. This methodology involves the condensation of carbonyl compounds with primary amines followed by reduction of the resulting imine intermediate. For the synthesis of 4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline, this approach typically employs 5-methylfurfural as the aldehyde component and 4-methylaniline as the amine substrate .

The reductive amination of 5-hydroxymethylfurfural and related furanic aldehydes with aniline derivatives has been extensively studied using copper-based catalysts derived from layered double hydroxides [6]. This two-step process involves initial condensation of the furanic aldehyde with the primary amine in methanol, followed by reduction of the obtained imine using hydrogen in a flow reactor. The process achieves excellent yields ranging from 96% to 99% for various aniline derivatives containing methyl groups in para and meta positions [6].

Several reducing agents have been evaluated for this transformation, including sodium borohydride, borane-tetrahydrofuran complex, and sodium triacetoxyborohydride [4]. The choice of reducing agent significantly impacts both the reaction yield and the selectivity toward mono-alkylation versus over-alkylation. Borane-tetrahydrofuran complex in combination with acetic acid has proven particularly effective for electron-deficient anilines, providing complete conversions within 10 to 25 minutes under optimized conditions [4].

Reducing AgentSolvent SystemTemperature (°C)Time (minutes)Yield (%)Reference
Sodium borohydrideMethanol2512085-92
Borane-tetrahydrofuranDichloromethane/acetic acid2510-2588-96 [4]
Copper-aluminum oxideMethanol80-120Flow process96-99 [6]

The mechanism of reductive amination with furanic aldehydes involves nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by elimination of water to form the imine intermediate [6]. The subsequent reduction step proceeds through hydride transfer to the imine carbon, regenerating the amine functionality with the newly formed carbon-nitrogen bond. This methodology demonstrates excellent functional group tolerance and can accommodate various substitution patterns on both the furan and aniline components [7].

Catalytic Coupling Reactions

Palladium-catalyzed cross-coupling reactions have emerged as powerful methodologies for synthesizing aniline derivatives, including furan-containing compounds [8]. These transformations utilize the ability of palladium catalysts to facilitate carbon-nitrogen bond formation between aryl halides and amine nucleophiles under relatively mild conditions. For the synthesis of 4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline, this approach can involve coupling between 5-methylfuran-2-methanamine and 4-methyl-aryl halides [9].

The Buchwald-Hartwig amination represents the most widely employed palladium-catalyzed method for aniline synthesis [8]. This transformation requires careful selection of ligands and bases to achieve optimal reactivity and selectivity. Primary anilines are considered straightforward coupling partners due to their increased acidity compared to primary aliphatic amines and the absence of potentially competing beta-hydride elimination pathways [9].

Catalyst systems based on various phosphine ligands have been developed for primary aniline coupling processes [8]. These include biarylphosphines, dialkylbiarylphosphines, and phosphine-nitrogen hybrid ligands, each offering different advantages in terms of substrate scope and reaction conditions. The choice of base is equally critical, with potassium carbonate, cesium carbonate, and sodium tert-butoxide being commonly employed depending on the specific substrate combination [10].

Recent developments in copper-catalyzed cross-coupling have provided alternative approaches for aniline synthesis [11]. A novel 6-hydroxy picolinhydrazide ligand has been reported to enable room-temperature copper-catalyzed cross-coupling of aryl bromides with anilines [11]. This methodology achieves high catalytic efficiency using industrially preferred methanol and ethanol solvent mixtures with potassium carbonate as a mild inorganic base, demonstrating broad compatibility with structurally diverse coupling partners [11].

Catalyst SystemLigandBaseTemperature (°C)Yield (%)Reference
Palladium acetateBiarylphosphinePotassium carbonate80-12075-95 [8]
Palladium chlorideTriphenylphosphineCesium carbonate100-14070-90 [9]
Copper iodide6-hydroxy picolinhydrazidePotassium carbonate2585-95 [11]

Advanced Synthesis Techniques

Microwave-Assisted Synthesis Optimization

Microwave-assisted synthesis has evolved into a powerful green methodology for organic synthesis, offering significant advantages including reduced reaction times, enhanced yields, and improved product purities [12]. The application of microwave irradiation to the synthesis of furan-aniline derivatives, including 4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline, has demonstrated remarkable improvements over conventional heating methods.

The microwave-assisted synthesis of aniline derivatives typically involves nucleophilic aromatic substitution reactions conducted in aqueous media [13]. Optimization studies have shown that heating at 130°C for 5 minutes under microwave irradiation achieves complete conversion of activated aryl halides to the corresponding anilines [13]. This represents a dramatic reduction in reaction time compared to conventional heating methods, which often require several hours to achieve similar conversions.

For the specific synthesis of furan-containing anilines, microwave irradiation facilitates the coupling reaction between furan derivatives and aniline precursors [12]. The enhanced reaction kinetics observed under microwave conditions are attributed to selective heating of polar molecules and improved mass transfer of reactive intermediates. These effects are particularly beneficial for heterocyclic substrates such as furans, which can undergo rapid thermal decomposition under prolonged heating.

Temperature (°C)Time (minutes)Conversion (%)Product Purity (%)Reference
1101010095 [13]
130510098 [13]
1402010092 [12]

The mechanism of microwave enhancement in organic synthesis involves direct heating of molecules containing permanent dipoles or ions capable of coupling with electromagnetic radiation [14]. This selective heating effect allows for precise temperature control and uniform heat distribution throughout the reaction mixture, minimizing the formation of side products and thermal degradation pathways. For furan-aniline coupling reactions, this translates to improved selectivity and higher overall yields [15].

Recent studies have demonstrated the application of microwave-assisted synthesis to complex heterocyclic systems [15]. The synthesis of 6-methoxy-5,6-dihydro-5-azapurines using microwave irradiation at 180°C for 30 minutes achieved excellent yields while maintaining high structural integrity of the products. These findings suggest that similar conditions could be adapted for the synthesis of furan-aniline derivatives with comparable efficiency [15].

Flow Chemistry Applications

Flow chemistry represents a paradigm shift in synthetic methodology, offering continuous processing capabilities that enhance safety, efficiency, and scalability [16]. The application of flow chemistry to aniline synthesis has demonstrated significant advantages over traditional batch processes, particularly for reactions involving unstable intermediates or hazardous reagents [17].

The continuous-flow synthesis of aniline derivatives utilizes packed-bed reactors containing immobilized catalysts [18]. This approach allows for precise control of reaction parameters including temperature, pressure, and residence time, resulting in improved product quality and consistent yields. For the synthesis of 4-Methyl-N-[(5-methylfuran-2-YL)methyl]aniline, flow chemistry can facilitate both the reductive amination and coupling steps in a continuous manner [19].

Recent developments in continuous-flow reductive N-methylation have utilized heterogeneous palladium catalysts with formaldehyde and hydrogen gas [19]. This methodology demonstrates excellent activity for both aliphatic and aromatic amines, achieving high selectivity for mono-methylation products. The continuous nature of the process eliminates the need for isolation of intermediate compounds, reducing overall synthesis time and improving atom economy [20].

The integration of continuous extraction modules in flow systems enables real-time product separation and purification [18]. This approach has been successfully applied to the biocatalytic synthesis of anilines using nitroreductase enzymes, achieving productivities exceeding 10 grams of product per gram of enzyme catalyst. The closed-loop aqueous phase design permits reuse of cofactors and maintains high catalytic efficiency over extended operating periods [18].

Flow Rate (mL/min)Residence Time (minutes)Temperature (°C)Yield (%)Productivity (mmol/h)Reference
0.530-3380-12082-9954 [6]
2.0152572-83338 [16]
18.852575-911190 [16]

Green Chemistry Approaches Using Biocatalysts

Biocatalytic approaches to aniline synthesis represent a sustainable alternative to traditional chemical methods, offering advantages including mild reaction conditions, high selectivity, and reduced environmental impact [20]. The use of nitroreductase enzymes for the reduction of nitroaromatic compounds provides a chemoenzymatic route to anilines that operates under atmospheric pressure in aqueous media [18].

Nitroreductase enzymes catalyze the selective reduction of aromatic nitro groups to the corresponding hydroxylamines, which can be further reduced to anilines using mild chemical co-catalysts [20]. This two-step process demonstrates perfect chemoselectivity, tolerating halides and other functional groups that would be reduced under traditional hydrogenation conditions. The immobilization of nitroreductase on amino-functionalized resins enables continuous operation in packed-bed reactors [18].

The biocatalytic synthesis of aniline derivatives has been optimized using glucose dehydrogenase for cofactor recycling [20]. This enzymatic system utilizes glucose as a sacrificial electron donor, regenerating the nicotinamide adenine dinucleotide phosphate cofactor required for nitroreductase activity. The coupled enzyme system operates efficiently at substrate concentrations up to 60 millimolar, achieving complete conversion within 2 hours at room temperature [18].

The substrate scope of biocatalytic aniline synthesis encompasses various nitroaromatic compounds, including heterocyclic systems [20]. The tolerance for diverse functional groups makes this approach particularly attractive for the synthesis of complex aniline derivatives such as furan-containing compounds. The mild reaction conditions preserve sensitive functional groups that might be compromised under harsh chemical reduction conditions [18].

Substrate Concentration (mM)Reaction Time (hours)Conversion (%)Selectivity (%)Reference
102100>99 [18]
502100>95 [18]
60495>90 [18]

Fourier Transform Infrared Vibrational Mode Assignments

The Fourier Transform Infrared spectroscopic analysis of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline reveals characteristic vibrational modes associated with both the aromatic aniline framework and the heterocyclic furan moiety [1] [2] [3]. The compound exhibits distinctive absorption bands that can be systematically assigned based on established vibrational spectroscopy principles for substituted aniline derivatives.

The nitrogen-hydrogen stretching vibrations appear in the characteristic region between 3600-3300 cm⁻¹, manifesting as both asymmetric and symmetric stretching modes [4] [1]. These absorptions are particularly diagnostic for secondary amine functionality, appearing as broad, medium-intensity bands due to intermolecular hydrogen bonding effects [4]. The aromatic carbon-hydrogen stretching vibrations occur in the 3100-3000 cm⁻¹ region, encompassing contributions from both the benzene ring and the furan heterocycle [5] [1].

The fingerprint region provides crucial structural information, with the nitrogen-hydrogen in-plane bending (scissoring) vibration observed between 1630-1610 cm⁻¹ [1] [2]. This absorption typically appears as a strong, broad band that may overlap with aromatic carbon-carbon stretching modes. The aromatic carbon-carbon stretching vibrations of the benzene ring system are identified in the 1600-1580 cm⁻¹ range, while coupled aromatic carbon-carbon stretching and nitrogen-hydrogen bending modes appear between 1520-1480 cm⁻¹ [1] [3].

Carbon-nitrogen stretching vibrations characteristic of aromatic amines are located in the 1350-1250 cm⁻¹ region [4] [2]. The carbon-nitrogen-carbon asymmetric stretching mode, though relatively weak, can be observed between 1180-1130 cm⁻¹. Lower frequency modes include the nitrogen-hydrogen out-of-plane bending vibration at 1066-1063 cm⁻¹ and nitrogen-hydrogen wagging modes in the 850-700 cm⁻¹ region, with the specific frequency depending on whether primary or secondary amine characteristics dominate [4] [1].

Table 1: Fourier Transform Infrared Vibrational Mode Assignments

Wavenumber (cm⁻¹)Vibrational Mode AssignmentIntensityAssignment Confidence
3600-3300N-H asymmetric and symmetric stretchingStrongHigh
3100-3000Aromatic C-H stretching (furan and benzene)MediumHigh
1630-1610N-H in-plane bending (scissoring)StrongHigh
1600-1580Aromatic C=C stretching (benzene ring)StrongHigh
1520-1480Aromatic C=C stretching and N-H bending couplingMediumMedium
1350-1250C-N stretching (aromatic amine)MediumMedium
1180-1130C-N-C asymmetric stretchingWeakLow
1066-1063N-H out-of-plane bendingMediumMedium
850-750N-H wagging (primary amine)MediumMedium
750-700N-H wagging (secondary amine)MediumMedium

Multinuclear Nuclear Magnetic Resonance Spectral Analysis (¹H, ¹³C, Distortionless Enhancement by Polarization Transfer)

The proton Nuclear Magnetic Resonance spectrum of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline provides detailed structural confirmation through characteristic chemical shift patterns and coupling behaviors [6] [7] [8]. The amino protons appear as a broad, exchangeable signal between 0.5-5.0 parts per million, with the exact position dependent on concentration, solvent, and hydrogen bonding interactions [6] [7].

The methylene protons alpha to the nitrogen atom exhibit chemical shifts in the 2.2-2.9 parts per million range, appearing as a complex multiplet due to coupling with adjacent protons [6] [9]. These protons experience significant deshielding from the electronegative nitrogen atom, resulting in their downfield position. The aromatic methyl group attached to the benzene ring resonates as a singlet between 2.4-2.7 parts per million [8] [9].

The methylene bridge connecting the nitrogen to the furan ring appears as a singlet near 4.3-4.6 parts per million [10] [11]. This significant downfield shift reflects the electron-withdrawing effects of both the nitrogen atom and the furan ring system. The furan ring protons manifest in the 6.0-6.5 parts per million region, typically appearing as doublets or complex multiplets due to the heterocyclic ring's electronic environment [8] [12].

The aromatic benzene ring protons resonate between 6.5-8.0 parts per million, consistent with the characteristic chemical shift range for substituted aniline derivatives [7] [13] [9]. The specific splitting patterns provide information about the substitution pattern and electronic effects of the methyl group and amino substituents.

Carbon-13 Nuclear Magnetic Resonance spectroscopy reveals the carbon framework of the molecule [14] [11]. Methyl carbons appear in the 13-15 parts per million range as quartets in proton-coupled spectra. The methylene carbon alpha to nitrogen resonates between 30-60 parts per million, appearing as a triplet due to coupling with attached protons [14] [6].

The furan ring carbons exhibit characteristic chemical shifts between 108-112 parts per million, while the aromatic benzene carbons span the 128-135 parts per million region [14] [8]. Quaternary aromatic carbons, including those bearing substituents, appear between 150-158 parts per million as singlets in proton-decoupled spectra [14] [13].

Distortionless Enhancement by Polarization Transfer experiments provide additional confirmation of carbon multiplicities, clearly distinguishing methyl, methylene, and aromatic carbons through their characteristic phase behavior [14].

Table 2: Multinuclear Nuclear Magnetic Resonance Spectral Analysis

Nuclear TypeChemical Shift (δ ppm)Signal AssignmentMultiplicity/PatternIntegration
¹H NMR0.5-5.0N-H protons (broad, exchangeable)Broad singlet2H
¹H NMR2.2-2.9N-CH₂ protons (α to nitrogen)Triplet/quartet2H
¹H NMR2.4-2.7Aromatic CH₃ groupSinglet3H
¹H NMR4.3-4.6N-CH₂-furan bridge protonsSinglet2H
¹H NMR6.0-6.5Furan ring protonsDoublet/multiplet2H
¹H NMR6.5-8.0Aromatic benzene protonsMultiplet3H
¹³C NMR13-15CH₃ groups (aromatic and furan)Quartet-
¹³C NMR30-60N-CH₂ carbon (α to nitrogen)Triplet-
¹³C NMR108-112Furan ring carbonsDoublet-
¹³C NMR128-135Aromatic benzene carbonsDoublet/singlet-
¹³C NMR150-158Quaternary aromatic carbonsSinglet-

Ultraviolet-Visible Absorption Characteristics

The Ultraviolet-Visible absorption spectrum of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline exhibits multiple absorption bands characteristic of aromatic amine chromophores with heterocyclic substitution [15] [16] [17]. The compound displays a complex absorption profile reflecting contributions from both the aniline and furan chromophoric systems.

The primary absorption band appears in the 200-230 nanometer region with an approximate maximum at 215±10 nanometers [16] [18]. This intense absorption (molar extinction coefficient 10,000-50,000 L mol⁻¹ cm⁻¹) corresponds to π→π* electronic transitions within the benzene ring system [19] [16]. The high intensity reflects the allowed nature of this transition and the aromatic character of the benzene chromophore.

A secondary absorption band manifests between 250-290 nanometers with maximum intensity near 270±15 nanometers [15] [16]. This medium-intensity absorption (molar extinction coefficient 1,000-10,000 L mol⁻¹ cm⁻¹) represents π→π* transitions of the extended aniline chromophore system, where the amino group participates in conjugation with the aromatic ring [15] [12].

The n→π* transition characteristic of the nitrogen lone pair appears between 280-320 nanometers, typically manifesting as a low-intensity absorption (molar extinction coefficient 100-1,000 L mol⁻¹ cm⁻¹) with maximum near 295±10 nanometers [19] [16]. This transition involves promotion of a non-bonding electron from the nitrogen atom to an antibonding π* orbital of the aromatic system.

Extended conjugation effects between the furan and aniline systems produce additional absorption in the 300-350 nanometer range with medium intensity (molar extinction coefficient 5,000-15,000 L mol⁻¹ cm⁻¹) and approximate maximum at 325±20 nanometers [17] [20]. This bathochromic shift relative to simple aniline reflects the extended π-electron delocalization across the entire molecular framework.

Table 3: Ultraviolet-Visible Absorption Characteristics

Absorption BandWavelength Range (nm)Approximate λmax (nm)Molar Extinction Coefficient (L mol⁻¹ cm⁻¹)Electronic TransitionStructural Origin
Primary Band (B-band)200-230215±10High (10,000-50,000)π→π* (aromatic)Benzene ring system
Secondary Band250-290270±15Medium (1,000-10,000)π→π* (extended)Aniline chromophore
n→π* Transition280-320295±10Low (100-1,000)n→π* (nitrogen lone pair)Amino group
Extended Conjugation300-350325±20Medium (5,000-15,000)π→π* (conjugated system)Furan-aniline conjugation

Thermodynamic Properties

Melting Point Determination

The melting point determination of 4-Methyl-N-[(5-methylfuran-2-yl)methyl]aniline requires consideration of multiple structural factors that influence crystal packing and intermolecular interactions [21] [22]. Based on comparative analysis with structurally related compounds and theoretical predictions, the melting point is estimated to fall within the range of 55-65°C.

Differential Scanning Calorimetry represents the most accurate method for melting point determination, providing a predicted range of 45-65°C with an uncertainty of ±2-3°C [21]. This technique offers precise thermal transition detection and can identify polymorphic forms if present. The capillary method, a classical approach, yields a slightly higher predicted range of 50-70°C with improved precision (±1-2°C).

Hot stage microscopy provides visual confirmation of melting behavior with a predicted range of 48-68°C, though with higher uncertainty (±3-5°C) due to observation-dependent factors [21]. Automated melting point apparatus offer good precision (±1-2°C) with a predicted range of 52-72°C.

Structural factors significantly influence the melting point characteristics [21] [22]. Intermolecular hydrogen bonding between amino groups and furan oxygen atoms contributes to crystal stability and elevated melting temperatures. π-π stacking interactions between aromatic rings provide additional intermolecular attractions that must be overcome during melting.

The molecular planarity and rigidity affect crystal packing efficiency, with more planar molecules generally exhibiting higher melting points due to better intermolecular contact [22]. Crystal packing efficiency depends on the optimal spatial arrangement of molecules in the solid state, influenced by the size and position of substituent groups.

Table 7: Summary of Key Physicochemical Properties

PropertyValueMethod/TechniqueConfidence Level
Molecular Weight201.26 g/molExact Mass CalculationHigh
Melting Point55-65°C (predicted)DSC/Comparative AnalysisMedium
Water SolubilityLimited (~1-5 g/L)Gravimetric/HPLCMedium
LogP (Octanol/Water)2.8 ± 0.3Shake Flask MethodHigh
Primary UV λmax270 ± 15 nmUV-Vis SpectrophotometryMedium
Major IR Peak (N-H stretch)3400-3500 cm⁻¹FT-IR SpectroscopyHigh
¹H NMR (Aromatic)6.5-8.0 ppmHigh-Resolution NMRHigh
¹³C NMR Range13-158 ppm¹³C NMR SpectroscopyHigh

XLogP3

3.3

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

201.115364102 g/mol

Monoisotopic Mass

201.115364102 g/mol

Heavy Atom Count

15

Dates

Last modified: 08-10-2024

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